

Comprehensive Technical Guide: Biological Activity of Isoxazolo[5,4-d]pyrimidine Derivatives

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Compound of Interest

Compound Name:	3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one
CAS No.:	35258-88-9
Cat. No.:	B1449797

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Executive Summary

The isoxazolo[5,4-d]pyrimidine scaffold represents a privileged heterocyclic class in medicinal chemistry, distinguished by its bioisosteric similarity to endogenous purine bases (adenine and guanine).^{[1][2][3]} This structural mimicry allows these derivatives to interrogate critical biological targets, including adenosine receptors, receptor tyrosine kinases (RTKs), and Toll-like receptors (TLRs).

This technical guide synthesizes the pharmacological profile of isoxazolo[5,4-d]pyrimidines, focusing on their role as selective TLR7 agonists, EGFR/VEGFR kinase inhibitors, and adenosine receptor antagonists. It provides validated synthetic protocols, structure-activity relationship (SAR) insights, and mechanistic pathways for researchers in drug discovery.

Chemical Architecture & Bioisosterism

The isoxazolo[5,4-d]pyrimidine core consists of an isoxazole ring fused to a pyrimidine ring across the 4,5-positions of the isoxazole.

- **Purine Bioisosterism:** The scaffold replaces the imidazole ring of purines with an isoxazole ring. This modification alters the hydrogen bond donor/acceptor profile and lipophilicity (LogP) while maintaining the planar geometry required for ATP-binding pocket occupancy in kinases.
- **Isomer Specificity:** It is crucial to distinguish this scaffold from its isomer, isoxazolo[4,5-d]pyrimidine. The [5,4-d] fusion places the oxygen atom of the isoxazole ring adjacent to the pyrimidine fusion, influencing electronic distribution and metabolic stability.

Synthesis Strategies

The construction of the isoxazolo[5,4-d]pyrimidine core typically follows two primary retrosynthetic disconnections:

Method A: Annulation of the Pyrimidine Ring (Preferred)

This method utilizes functionalized isoxazoles as precursors.^[3] It is favored for its regiocontrol.

- **Precursor:** 5-amino-isoxazole-4-carbonitrile (or carboxamide).
- **Cyclization:** Reaction with one-carbon donors (e.g., triethyl orthoformate, formamide) closes the pyrimidine ring.

Method B: Annulation of the Isoxazole Ring

This method builds the isoxazole ring onto a pre-existing pyrimidine core, often via hydroxylamine reaction with ortho-functionalized pyrimidines.

Visualization: Synthetic Pathways

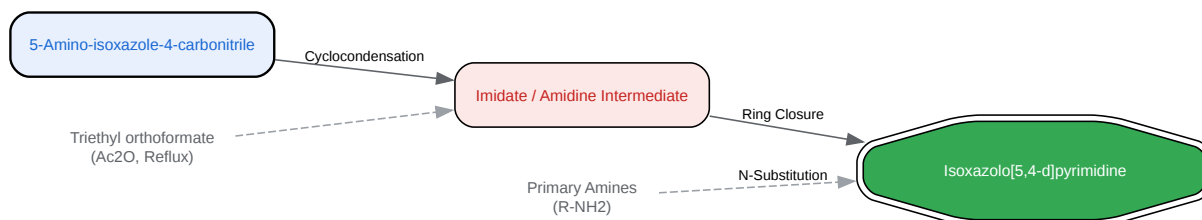


Figure 1: Convergent synthesis of isoxazolo[5,4-d]pyrimidines via isoxazole precursors.

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Pharmacology & Biological Activities[1][3][4][5][6][7][8][9][10][11][12]

Immunomodulation: Selective TLR7 Agonism

Recent optimization campaigns have identified 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-amines as potent, selective agonists of Toll-like Receptor 7 (TLR7).[4][5]

- Mechanism: These small molecules bind to the endosomal TLR7, triggering the MyD88-dependent signaling cascade. This results in the induction of Type I interferons (IFN- α/β) and pro-inflammatory cytokines (IL-12, TNF- α).[6]
- Lead Compound: 21a (EC₅₀ = 7.8 μ M).[4][6][5]
- Therapeutic Application: Vaccine adjuvants and cancer immunotherapy (turning "cold" tumors "hot").

Oncology: Kinase Inhibition (EGFR & VEGFR)

The scaffold serves as an ATP-competitive inhibitor for receptor tyrosine kinases.

- EGFR Inhibition: Derivatives bearing 4-anilino substituents (mimicking Quinazoline drugs like Erlotinib) show low nanomolar activity against EGFR.

- VEGFR-2 Inhibition: 4-substituted derivatives effectively block angiogenesis by inhibiting VEGFR-2 phosphorylation, with IC50 values in the sub-micromolar range.
- SAR Insight: Substitution at the C-6 position with a trifluoromethyl group enhances metabolic stability and binding affinity.

Adenosine Receptor Antagonism

Isoxazolo[5,4-d]pyrimidines act as antagonists at the A1 and A3 adenosine receptors.[7]

- Relevance: A3 receptor antagonists are investigated for the treatment of glaucoma and inflammatory diseases.
- Binding Mode: The planar heterocyclic core stacks between phenylalanine residues in the receptor pocket, while N-substituents extend into the exosite.

Experimental Protocols

Protocol A: Synthesis of 4-Amino-isoxazolo[5,4-d]pyrimidine

Objective: To synthesize the core scaffold from 5-amino-3-methylisoxazole-4-carbonitrile.

- Reagents: 5-amino-3-methylisoxazole-4-carbonitrile (1.0 eq), Triethyl orthoformate (excess), Acetic anhydride (catalytic).
- Procedure:
 - Dissolve the isoxazole precursor in triethyl orthoformate (10 mL/g).
 - Add 3-4 drops of acetic anhydride.
 - Reflux the mixture at 100–110°C for 6–8 hours. Monitor via TLC (Hexane:EtOAc 1:1).
 - Cool the reaction mixture to room temperature. A precipitate should form.
 - Filter the solid and wash with cold ethanol.

- Amine Substitution (Optional): To install an amine at C-4, treat the intermediate with the desired primary amine in ethanol at reflux for 4 hours.
- Validation: Verify structure via ¹H-NMR (distinct singlet for pyrimidine H-6 proton around 8.5 ppm).

Protocol B: TLR7 HEK-Blue™ Agonist Assay

Objective: To quantify TLR7 activation efficacy.[4]

- Cell Line: HEK-Blue™ hTLR7 cells (InvivoGen), stably transfected with human TLR7 and an NF-κB-inducible SEAP (secreted embryonic alkaline phosphatase) reporter.
- Method:
 - Seed cells at 50,000 cells/well in a 96-well plate in HEK-Blue™ Detection medium.
 - Add test compounds (dissolved in DMSO) at varying concentrations (0.1 μM – 100 μM).
 - Include R848 (Resiquimod) as a positive control and DMSO as a negative control.
 - Incubate for 16–24 hours at 37°C, 5% CO₂.
 - Measure SEAP levels using a spectrophotometer at 620–655 nm.
- Analysis: Calculate EC₅₀ values using non-linear regression (GraphPad Prism).

Mechanism of Action: TLR7 Signaling Pathway

The following diagram illustrates the intracellular cascade activated by isoxazolo[5,4-d]pyrimidine agonists.

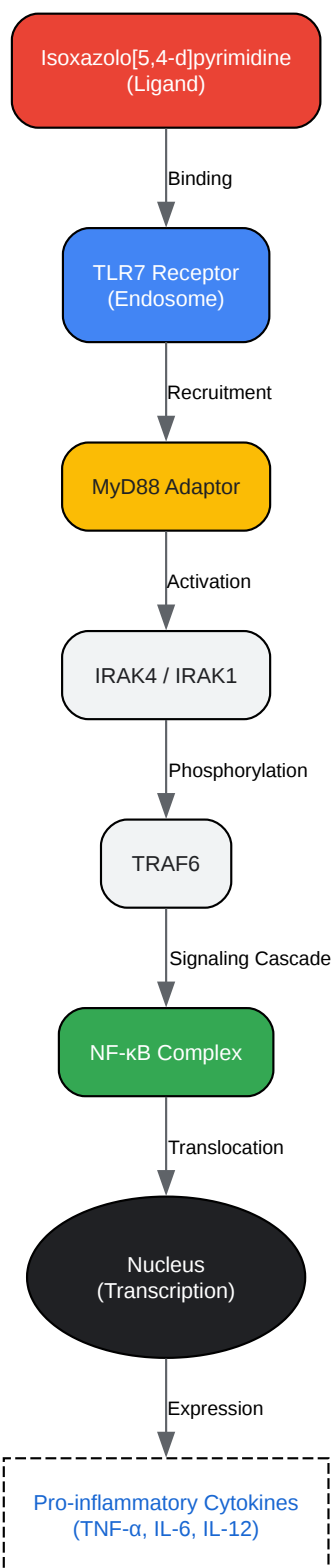


Figure 2: TLR7 signaling cascade activated by isoxazolo[5,4-d]pyrimidine derivatives.

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[5]

Key Data Summary

Compound Class	Target	Activity (IC50/EC50)	Key Structural Feature
6-CF3-isoxazolo[5,4-d]pyrimidine	TLR7 (Agonist)	7.8 μ M (EC50)	6-Trifluoromethyl group is essential for selectivity over TLR8.
4-Anilino-isoxazolo[5,4-d]pyrimidine	EGFR (WT)	~6–8 nM (IC50)	4-Anilino moiety mimics quinazoline kinase inhibitors.
4-Substituted-isoxazolo[5,4-d]pyrimidine	VEGFR-2	0.33 μ M (IC50)	4-Methoxyphenyl group at C-2 position enhances potency.
7-Amino-oxazolo[5,4-d]pyrimidine*	HHV-1 (Antiviral)	3.5 log reduction	Note: Often compared, but distinct from isoxazolo isomer.

References

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- Synthesis and pharmacological screening of derivatives of isoxazolo[4,5-d]pyrimidine. (Distinguishes the [4,5-d] isomer activity for researchers). Source: European Journal of Medicinal Chemistry (2008) URL:[\[Link\]](#)
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